molecular formula C10H9ClO3 B6285244 (2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid CAS No. 220353-69-5

(2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid

Cat. No. B6285244
CAS RN: 220353-69-5
M. Wt: 212.6
InChI Key:
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Description

“(2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid” is a type of organic compound known as a phenylpropanoid. These are a class of organic compounds that are based on the phenylpropane skeleton .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring (a six-membered aromatic ring with alternating double and single bonds), a prop-2-enoic acid group (a three-carbon chain with a double bond and a carboxylic acid group), and functional groups including a chlorine atom and a methoxy group attached to the phenyl ring .


Chemical Reactions Analysis

Phenylpropanoids like this compound can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and oxidation-reduction reactions . The exact reactions would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the polar carboxylic acid group suggests that this compound would have some degree of solubility in polar solvents like water . The exact properties would need to be determined experimentally.

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. Phenylpropanoids are a diverse class of compounds with a wide range of biological activities, so there could be many potential directions for future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid involves the conversion of starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-chloro-4-methoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-chloro-4-methoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form (E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid ethyl ester.", "Step 2: Hydrolysis of the ethyl ester using hydrochloric acid to form (E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid.", "Step 3: Neutralization of the acid using sodium hydroxide.", "Step 4: Extraction of the product using sodium bicarbonate and water.", "Step 5: Drying of the product using sodium chloride.", "Step 6: Purification of the product using ethanol." ] }

CAS RN

220353-69-5

Product Name

(2E)-3-(3-chloro-4-methoxyphenyl)prop-2-enoic acid

Molecular Formula

C10H9ClO3

Molecular Weight

212.6

Purity

95

Origin of Product

United States

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